N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluorobenzamide moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3,4-dimethoxyphenylamine.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as NF-κB and MAPK, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Another compound with a dimethoxyphenyl group but different core structure.
Uniqueness
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide is unique due to its combination of a thiadiazole ring, a fluorobenzamide moiety, and a dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14FN3O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C17H14FN3O3S/c1-23-13-8-5-11(9-14(13)24-2)15-19-17(25-21-15)20-16(22)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,20,21,22) |
InChI Key |
VYTFBXPENSQZQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.